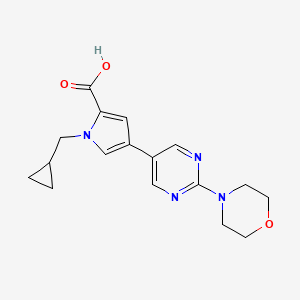![molecular formula C13H22N4 B8111001 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]](/img/structure/B8111001.png)
7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is a complex organic compound featuring a spirocyclic structure. This compound belongs to the class of nitrogen-containing heterocycles, which are known for their diverse biological activities and applications in pharmaceuticals, organic materials, and bioactive molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the construction of the imidazo[1,2-a]pyrazine core. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The spirocyclic structure is then formed through a spirocyclization reaction, often requiring specific catalysts and reaction conditions to achieve the desired product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.
Addition: Electrophilic addition reactions may involve the use of strong acids or Lewis acids.
Major Products Formed: The reactions can yield a variety of products, including oxidized derivatives, reduced forms, substituted analogs, and addition products, depending on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits biological activities such as antimicrobial, anti-inflammatory, and antitumor properties.
Industry: Utilized in the production of organic materials and bioactive molecules.
Wirkmechanismus
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activities. The exact mechanism can vary depending on the specific application and the biological system involved.
Vergleich Mit ähnlichen Verbindungen
Pyrrolopyrazine derivatives: These compounds share a similar heterocyclic structure and exhibit similar biological activities.
Spiro compounds: Other spirocyclic compounds with different substituents and core structures.
Uniqueness: 7-Ethyl-3-methyl-6,7-dihydro-5H-spiro[imidazo[1,2-a]pyrazine-8,4'-piperidine] is unique due to its specific substitution pattern and spirocyclic architecture, which contribute to its distinct chemical and biological properties.
Eigenschaften
IUPAC Name |
7-ethyl-3-methylspiro[5,6-dihydroimidazo[1,2-a]pyrazine-8,4'-piperidine] |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N4/c1-3-16-8-9-17-11(2)10-15-12(17)13(16)4-6-14-7-5-13/h10,14H,3-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLOLTZNAHOSUFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN2C(=CN=C2C13CCNCC3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-cyclopropyl-N-((4aS,8R,8aS)-octahydro-2H-pyrano[3,2-c]pyridin-8-yl)acetamide](/img/structure/B8110919.png)
![(3-(Pyridin-3-yl)-6,7-dihydro-4H-[1,2,3]triazolo[5,1-c][1,4]oxazin-6-yl)methanamine](/img/structure/B8110926.png)
![7-(Ethoxymethyl)-1-methyl-4,5,6,7-tetrahydro-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B8110932.png)
![((3aR,5S,7aR)-octahydropyrano[3,2-b]pyrrol-5-yl)(1,2-oxazinan-2-yl)methanone](/img/structure/B8110946.png)
![2-Methyl-8-(methylsulfonyl)-6,7,8,9-tetrahydro-5H-pyrimido[5,4-e][1,4]diazepine](/img/structure/B8110951.png)
![3-(Pyrrolidin-1-Ylmethyl)-6,7,8,9-Tetrahydro-5H-Imidazo[1,2-D][1,4]Diazepine](/img/structure/B8110955.png)
![((3aR,6S,7aR)-octahydrofuro[3,2-b]pyridin-6-yl)(1,2-oxazinan-2-yl)methanone](/img/structure/B8110963.png)
![3-(2-Phenylthiazol-4-yl)benzo[d]isoxazole-5-carboxylic acid](/img/structure/B8110968.png)
![4-(1,8-Diazaspiro[4.5]Decan-1-Ylmethyl)-2-Methylthiazole](/img/structure/B8110989.png)
![1'-(Isopropylcarbamoyl)-5,6-Dihydrospiro[Imidazo[2,1-C][1,4]Oxazine-8,4'-Piperidine]-6-Carboxylic Acid](/img/structure/B8110993.png)

![5-Amino-1-((2-methylthiazol-4-yl)methyl)-2',3',5',6'-tetrahydrospiro[indoline-3,4'-pyran]-2-one](/img/structure/B8111023.png)
![morpholino((3aS,8aR)-2-(pyrimidin-2-yl)decahydropyrrolo[3,4-c]azepin-8a-yl)methanone](/img/structure/B8111029.png)
![N,N-Dimethyl-2-(8-oxa-3,11-diazaspiro[5.6]dodecan-11-yl)acetamide](/img/structure/B8111031.png)
